molecular formula C13H12N4O2 B2920850 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide CAS No. 955784-74-4

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide

Cat. No.: B2920850
CAS No.: 955784-74-4
M. Wt: 256.265
InChI Key: NMAJGTGJCCQIRH-UHFFFAOYSA-N
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Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide apart is its unique combination of the oxadiazole ring with the indole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-methyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-14-12(18)7-17-10-5-3-2-4-9(10)6-11(17)13-16-15-8-19-13/h2-6,8H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAJGTGJCCQIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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